molecular formula C11H11BrF2O2 B3014767 5-(3-Bromo-2,4-difluorophenyl)pentanoic acid CAS No. 2411288-48-5

5-(3-Bromo-2,4-difluorophenyl)pentanoic acid

Cat. No.: B3014767
CAS No.: 2411288-48-5
M. Wt: 293.108
InChI Key: FSYBMNZTHFENNZ-UHFFFAOYSA-N
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Description

5-(3-Bromo-2,4-difluorophenyl)pentanoic acid is an organic compound with the molecular formula C11H11BrF2O2 It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-2,4-difluorophenyl)pentanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the attachment of a pentanoic acid chain. One common method involves the bromination of 2,4-difluorophenol under acidic conditions using bromine or a brominating agent in an inert solvent like dimethylformamide (DMF) . The resulting 3-bromo-2,4-difluorophenol is then subjected to further reactions to introduce the pentanoic acid chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by the coupling of the phenyl ring with a pentanoic acid derivative. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-2,4-difluorophenyl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or organolithium compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

5-(3-Bromo-2,4-difluorophenyl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2,4-difluorophenyl)pentanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pentanoic acid chain can also play a role in the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of the pentanoic acid chain further enhances its versatility in various applications.

Properties

IUPAC Name

5-(3-bromo-2,4-difluorophenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O2/c12-10-8(13)6-5-7(11(10)14)3-1-2-4-9(15)16/h5-6H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYBMNZTHFENNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCCCC(=O)O)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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